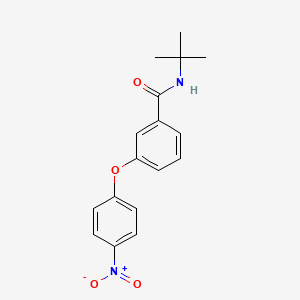

N-tert-butyl-3-(4-nitrophenoxy)benzamide

Description

N-tert-Butyl-3-(4-nitrophenoxy)benzamide is a benzamide derivative characterized by a tert-butyl group attached to the benzamide nitrogen and a 4-nitrophenoxy substituent at the meta position of the aromatic ring. Its molecular formula is C₁₇H₁₈N₂O₄, with a molecular weight of 314.34 g/mol.

Properties

IUPAC Name |

N-tert-butyl-3-(4-nitrophenoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-17(2,3)18-16(20)12-5-4-6-15(11-12)23-14-9-7-13(8-10-14)19(21)22/h4-11H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWGITGWEDGVDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-3-(4-nitrophenoxy)benzamide typically involves the reaction of 4-nitrophenol with tert-butylamine and benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to complete the reaction .

Industrial Production Methods: In industrial settings, the production of N-tert-butyl-3-(4-nitrophenoxy)benzamide can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as sulfated polyborate can also enhance the efficiency of the reaction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their properties are summarized in Table 1.

Table 1: Structural and Functional Comparison of N-tert-Butyl-3-(4-Nitrophenoxy)benzamide and Analogues

Key Observations:

The tert-butyl group in the target compound and analogs (e.g., 8b) likely improves metabolic stability and lipophilicity, favoring membrane permeability .

Impact of Heterocyclic Moieties :

- Compound 8b incorporates a benzothiazolyl group, which may contribute to π-π stacking or hydrogen bonding in receptor interactions, absent in the simpler benzamide structure of the target compound .

Role of Acylamino Groups: In -acylamino substituents were critical for PCAF HAT inhibitory activity (e.g., 79% inhibition for compound 17). The target compound lacks this group but features a tert-butyl-nitrophenoxy combination, suggesting divergent mechanisms of action .

Q & A

Basic: What are the critical steps and analytical methods for synthesizing N-tert-butyl-3-(4-nitrophenoxy)benzamide with high purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Amide bond formation between tert-butylamine and a nitro-substituted benzoyl chloride derivative.

- Etherification of the phenolic intermediate using 4-nitrophenol under basic conditions (e.g., Na₂CO₃/K₂CO₃).

Key considerations: - Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (solvent: dichloromethane/pentane) to isolate the product .

- Analytical Validation : Confirm structure and purity via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.5–8.2 ppm, tert-butyl group at δ 1.3–1.5 ppm), mass spectrometry (ESI-MS or HRMS for molecular ion confirmation), and HPLC (≥95% purity) .

- Hazard Mitigation : Conduct risk assessments for intermediates (e.g., mutagenicity screening via Ames testing) and use PPE/ventilation .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:

Contradictions often arise from isomeric impurities , solvent artifacts , or dynamic NMR effects . Strategies include:

- Multi-Technique Cross-Validation : Combine X-ray crystallography (using SHELX for refinement ) with 2D NMR (e.g., COSY, HSQC) to resolve ambiguities in aromatic proton assignments.

- Computational Modeling : Optimize geometry using DFT (e.g., Gaussian) to predict NMR shifts or IR bands for comparison with experimental data .

- Variable-Temperature NMR : Identify rotational barriers or conformational equilibria affecting splitting patterns (e.g., tert-butyl group dynamics) .

Basic: What safety protocols are essential when handling mutagenic intermediates in benzamide synthesis?

Methodological Answer:

- Risk Assessment : Follow guidelines from Prudent Practices in the Laboratory (Chapter 4) to evaluate hazards of reagents like O-benzyl hydroxylamine hydrochloride or nitroaromatic intermediates .

- Mutagenicity Screening : Perform Ames II testing for intermediates (e.g., anomeric amides) and compare results to reference compounds (e.g., benzyl chloride) .

- Engineering Controls : Use fume hoods for reactions releasing volatile toxics (e.g., dichloromethane).

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Store light-sensitive compounds in amber glass .

Advanced: What strategies optimize reaction yields of N-tert-butyl-3-(4-nitrophenoxy)benzamide under varying solvent conditions?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates in etherification steps, while dichloromethane improves amidation efficiency .

- DOE (Design of Experiments) : Vary temperature (40–80°C), solvent polarity, and base strength (e.g., NaH vs. K₂CO₃) to map optimal conditions .

- Kinetic Monitoring : Use TLC (eluent: ethyl acetate/hexane) or in-situ IR to track reaction progress and terminate before side reactions (e.g., hydrolysis) dominate .

- Catalysis : Explore phase-transfer catalysts (e.g., TBAB) for biphasic reactions to improve nitro-phenoxy coupling efficiency .

Basic: Which spectroscopic methods are standard for confirming the structure of N-tert-butyl-3-(4-nitrophenoxy)benzamide?

Methodological Answer:

- ¹H/¹³C NMR : Identify key signals:

- tert-Butyl: δ 1.3–1.5 ppm (¹H), δ 28–32 ppm (¹³C).

- Aromatic protons: δ 7.5–8.2 ppm (ortho/meta to nitro group).

- Amide carbonyl: δ 165–170 ppm (¹³C) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected m/z ~369.3) or HRMS for exact mass validation .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group asymmetry (~1520/1350 cm⁻¹) .

Advanced: How to design a study assessing the structure-activity relationship (SAR) of benzamide derivatives targeting enzyme inhibition?

Methodological Answer:

- Molecular Docking : Use PLpro (SARS-CoV-2) or similar enzyme structures (PDB: 3E9S) to predict binding modes of the benzamide core with active-site residues (e.g., Gln269, Asp164) .

- Analog Synthesis : Modify substituents (e.g., nitro → methoxy, tert-butyl → ethyl) and test inhibitory potency in enzymatic assays (IC₅₀ determination) .

- Biological Assays :

- Fluorescence Polarization : Measure binding affinity to target enzymes.

- Kinetic Studies : Use Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition .

- Data Analysis : Apply QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .

Basic: What thermal analysis techniques are used to study the stability of N-tert-butyl-3-(4-nitrophenoxy)benzamide?

Methodological Answer:

- DSC (Differential Scanning Calorimetry) : Determine decomposition onset temperature (e.g., >200°C for stable batches) and phase transitions .

- TGA (Thermogravimetric Analysis) : Monitor mass loss under heating to identify degradation steps (e.g., nitro group elimination at ~150–180°C) .

Advanced: How to address low yields in the final amidation step of N-tert-butyl-3-(4-nitrophenoxy)benzamide synthesis?

Methodological Answer:

- Activation Reagents : Replace traditional coupling agents (e.g., DCC) with HATU or PyBOP to enhance carboxylate activation .

- Moisture Control : Use anhydrous solvents (e.g., THF over DCM) and molecular sieves to prevent hydrolysis of the acyl chloride intermediate .

- Byproduct Trapping : Add scavengers (e.g., polymer-bound carbonate) to sequester excess base and improve reaction homogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.